molecular formula C6H7N3O2 B6268614 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione CAS No. 1698269-97-4

4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B6268614
CAS No.: 1698269-97-4
M. Wt: 153.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a triazolidine ring fused with a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione typically involves the cyclization of homopropargyl azides under specific conditions. One common method involves the use of dichloroethane as a solvent at elevated temperatures to facilitate the cyclization process . The reaction conditions often include the use of zinc as a catalyst, which is more cost-effective compared to other metal catalysts like gold or platinum .

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as microwave or ultrasound irradiation to enhance reaction rates and yields. These enabling techniques not only speed up the cyclization process but also contribute to cost reduction, energy savings, and waste minimization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets through hydrogen bonding and other interactions. The compound’s unique structure allows it to form stable complexes with various receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves the reaction of 3-butyn-1-ol with ethyl chloroformate to form 3-butyn-1-yl ethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione.", "Starting Materials": [ "3-butyn-1-ol", "ethyl chloroformate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 3-butyn-1-ol with ethyl chloroformate in the presence of a base such as triethylamine to form 3-butyn-1-yl ethyl carbonate.", "Step 2: Add hydrazine hydrate to the reaction mixture and heat under reflux to form 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1698269-97-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.